Octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin (CAS 180839-61-6) is a highly functionalized cyclic oligosaccharide where all eight primary hydroxyl groups of native γ-cyclodextrin are replaced by thiol (-SH) moieties. This structural modification transforms the molecule into a multivalent anchoring agent specifically engineered for noble metal surface functionalization and advanced supramolecular chemistry. Unlike its native counterpart, which is highly water-soluble, this per-thiolated derivative is insoluble in water but readily soluble in polar aprotic solvents such as DMF and DMSO, dictating specific organic-phase processing workflows [1]. Its primary procurement value lies in its ability to form exceptionally stable, rigidly oriented self-assembled monolayers (SAMs) on gold substrates while providing a large 0.75–0.85 nm hydrophobic cavity for the capture of bulky analytes, making it a critical raw material for electrochemical sensors, nanoparticle stabilization, and targeted drug delivery systems [2].
Substituting octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin with native γ-cyclodextrin or mono-thiolated variants fundamentally compromises surface binding integrity. Native γ-cyclodextrin relies on weak physisorption to metal surfaces, resulting in rapid desorption during standard washing steps or in complex media [1]. While mono-thiolated γ-cyclodextrin forms a covalent Au-S bond, its single anchor point allows the macrocycle to adopt a flexible, tilted orientation on the surface, physically blocking the cavity and drastically reducing guest encapsulation efficiency [2]. Furthermore, substituting with the closely related per-6-thio-β-cyclodextrin restricts the cavity diameter to roughly 0.60 nm, completely preventing the inclusion of larger target molecules such as fullerenes (C60), complex steroids, or dual-guest systems that strictly require the expansive cavity of the γ-analog [3].
When functionalizing gold surfaces, the use of native γ-cyclodextrin results in weak physisorption that is easily disrupted by solvent washing or electrochemical cycling. In contrast, octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin utilizes eight distinct thiol groups to form robust, multivalent Au-S covalent bonds. This per-thiolation completely prevents desorption under standard assay conditions, providing a permanently anchored macrocyclic layer [1].
| Evidence Dimension | Surface anchoring mechanism and stability |
| Target Compound Data | Forms highly stable SAMs via 8 simultaneous covalent Au-S bonds |
| Comparator Or Baseline | Native γ-cyclodextrin (Weak physisorption, rapid desorption) |
| Quantified Difference | Transition from reversible physisorption to irreversible multivalent chemisorption |
| Conditions | Gold electrode or nanoparticle functionalization followed by rigorous solvent washing |
Ensures that the functionalized layer remains intact during prolonged diagnostic use or in complex biological media, preventing signal loss.
For effective host-guest capture on a sensor surface, the cyclodextrin cavity must remain accessible. Mono-thiolated γ-cyclodextrin anchors via a single point, allowing the macrocycle to tilt or lie flat against the gold surface, which severely restricts guest entry. Octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin, due to its symmetric 8-point anchoring, is forced into a rigid, perpendicular orientation. This structural rigidity ensures the primary face is bound to the metal while the wider secondary face remains completely open to the analytical medium [1].
| Evidence Dimension | Macrocycle orientation on gold surfaces |
| Target Compound Data | Rigid, perpendicular orientation (100% cavity accessibility) |
| Comparator Or Baseline | Mono-6-thio-γ-cyclodextrin (Flexible, tilted/parallel orientation) |
| Quantified Difference | Elimination of surface-induced cavity blockage via symmetric multivalent anchoring |
| Conditions | Self-assembled monolayers on planar gold electrodes |
Maximizes the active capture area for target analytes, directly increasing the sensitivity and dynamic range of electrochemical sensors.
The choice between per-thiolated β- and γ-cyclodextrins is dictated by the steric bulk of the target analyte. Heptakis(6-deoxy-6-mercapto)-beta-cyclodextrin features a cavity diameter of approximately 0.60 nm, which is insufficient for capturing very large molecules. Octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin provides a significantly larger cavity of 0.75–0.85 nm, enabling the successful encapsulation of bulky guests such as fullerenes (C60), large steroids, or simultaneous dual-guest complexes on functionalized surfaces [1].
| Evidence Dimension | Internal cavity diameter and large-guest compatibility |
| Target Compound Data | ~0.80 nm cavity diameter (Accommodates C60 and large macrocycles) |
| Comparator Or Baseline | Per-6-thio-β-cyclodextrin (~0.60 nm cavity diameter) |
| Quantified Difference | ~33% increase in cavity diameter enabling entirely new classes of bulky guests |
| Conditions | Supramolecular complexation assays on functionalized gold nanoparticles |
Crucial for procurement when the target analyte exceeds the steric limits of standard beta-cyclodextrin derivatives.
The exhaustive thiolation of the primary face fundamentally alters the solubility profile of the macrocycle. While native γ-cyclodextrin is highly soluble in water, octakis(6-deoxy-6-mercapto)-gamma-cyclodextrin is completely insoluble in aqueous media, acetone, and methanol. Instead, it demonstrates high solubility in polar aprotic solvents such as DMF and DMSO. This necessitates a shift to organic-phase processing for the preparation of SAMs or the initial functionalization of nanomaterials [1].
| Evidence Dimension | Solubility profile for processing workflows |
| Target Compound Data | Soluble in DMF/DMSO; Insoluble in water |
| Comparator Or Baseline | Native γ-cyclodextrin (Highly water-soluble) |
| Quantified Difference | Complete inversion of hydrophilicity at the primary face |
| Conditions | Standard laboratory formulation and SAM deposition workflows |
Buyers must ensure their manufacturing or laboratory functionalization protocols are compatible with polar aprotic solvents rather than aqueous buffers.
Directly leveraging its multivalent Au-S anchoring capability, this compound is heavily utilized to coat gold nanoparticles. The resulting functionalized AuNPs exhibit extreme stability against aggregation in complex biological fluids, making them ideal platforms for colorimetric diagnostics and targeted drug delivery systems .
Because it maintains a rigid, perpendicular orientation on planar gold electrodes and offers a wide 0.80 nm cavity, it is the premier choice for developing amperometric or impedimetric sensors targeting large molecules, such as specific hormones (e.g., thyroxine) or environmental toxins that cannot fit into standard beta-cyclodextrin cavities [1].
The dense array of eight reactive thiol groups acts as a powerful, localized chelating environment. This makes the compound highly effective for capturing and extracting heavy metal ions (such as Pb2+, Cd2+, and Hg2+) from aqueous solutions in environmental remediation or specialized coordination chemistry workflows .
Due to its solubility in DMF/DMSO and the high reactivity of its eight thiol groups, it serves as an excellent symmetric scaffold. It is widely procured as a precursor for thiol-ene click chemistry or disulfide crosslinking to synthesize complex hydrogels, nanosponges, and highly ordered supramolecular assemblies .